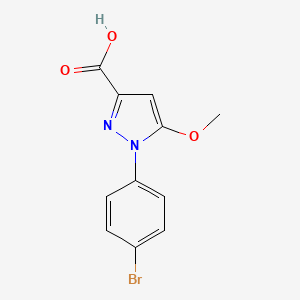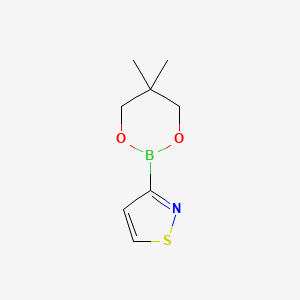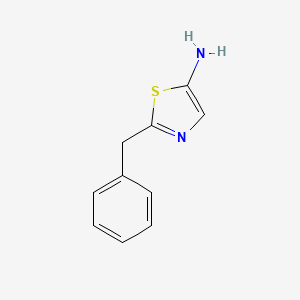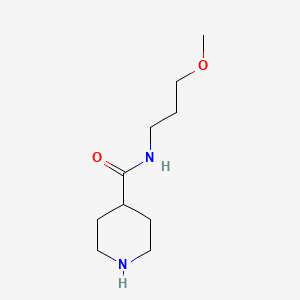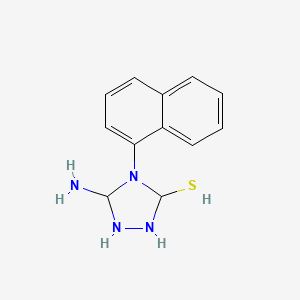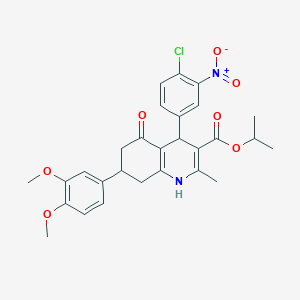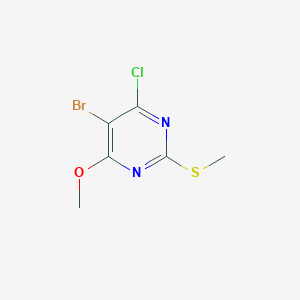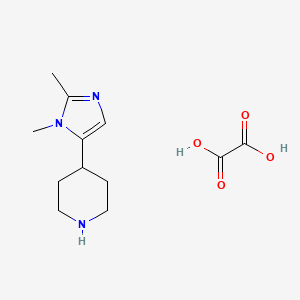
4-(1,2-Dimethyl-1H-imidazol-5-yl)piperidine oxalate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(1,2-Dimethyl-1H-imidazol-5-yl)piperidine oxalate is a chemical compound that features a piperidine ring substituted with a 1,2-dimethyl-imidazole moiety. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of both imidazole and piperidine rings in its structure makes it a versatile molecule for various chemical reactions and applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1,2-Dimethyl-1H-imidazol-5-yl)piperidine oxalate typically involves the following steps:
-
Formation of the Imidazole Ring: : The imidazole ring can be synthesized through the cyclization of amido-nitriles in the presence of a nickel catalyst. This reaction proceeds via the addition of the catalyst to the nitrile, followed by proto-demetallation, tautomerization, and dehydrative cyclization .
-
Substitution on the Piperidine Ring: : The piperidine ring can be functionalized through various substitution reactions.
-
Formation of the Oxalate Salt: : The final step involves the formation of the oxalate salt by reacting the synthesized 4-(1,2-Dimethyl-1H-imidazol-5-yl)piperidine with oxalic acid. This reaction typically occurs in an aqueous medium and results in the formation of the oxalate salt .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, the use of automated systems for monitoring and controlling reaction parameters can improve the efficiency of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
4-(1,2-Dimethyl-1H-imidazol-5-yl)piperidine oxalate can undergo various chemical reactions, including:
-
Oxidation: : The imidazole ring can be oxidized to form imidazole N-oxides under the influence of oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid .
-
Reduction: : The compound can be reduced using reducing agents like lithium aluminum hydride to yield the corresponding reduced imidazole derivatives .
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, acyl chlorides, under basic or acidic conditions.
Major Products Formed
Oxidation: Imidazole N-oxides.
Reduction: Reduced imidazole derivatives.
Substitution: Various substituted piperidine derivatives.
Applications De Recherche Scientifique
4-(1,2-Dimethyl-1H-imidazol-5-yl)piperidine oxalate has several scientific research applications:
-
Chemistry: : It is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new synthetic pathways and the development of novel compounds .
-
Biology: : The compound can be used in the study of enzyme inhibition and receptor binding due to its imidazole moiety, which is known to interact with various biological targets .
-
Industry: : Used in the development of new materials with specific properties, such as catalysts or polymers .
Mécanisme D'action
The mechanism of action of 4-(1,2-Dimethyl-1H-imidazol-5-yl)piperidine oxalate involves its interaction with specific molecular targets. The imidazole ring can act as a ligand, binding to metal ions or enzyme active sites. This interaction can inhibit enzyme activity or modulate receptor function, leading to various biological effects . The piperidine ring can also contribute to the compound’s overall binding affinity and specificity .
Comparaison Avec Des Composés Similaires
Similar Compounds
1-(1H-Imidazol-4-yl)piperidine: Similar structure but lacks the dimethyl substitution on the imidazole ring.
4-(1H-Imidazol-5-yl)piperidine: Similar structure but lacks the dimethyl substitution on the imidazole ring.
1-(2-Methyl-1H-imidazol-5-yl)piperidine: Similar structure with a single methyl substitution on the imidazole ring.
Uniqueness
4-(1,2-Dimethyl-1H-imidazol-5-yl)piperidine oxalate is unique due to the presence of two methyl groups on the imidazole ring, which can influence its chemical reactivity and biological activity. This substitution pattern can enhance the compound’s binding affinity and specificity for certain molecular targets, making it a valuable compound for research and development .
Propriétés
Formule moléculaire |
C12H19N3O4 |
|---|---|
Poids moléculaire |
269.30 g/mol |
Nom IUPAC |
4-(2,3-dimethylimidazol-4-yl)piperidine;oxalic acid |
InChI |
InChI=1S/C10H17N3.C2H2O4/c1-8-12-7-10(13(8)2)9-3-5-11-6-4-9;3-1(4)2(5)6/h7,9,11H,3-6H2,1-2H3;(H,3,4)(H,5,6) |
Clé InChI |
UHMBEYDCUQETRF-UHFFFAOYSA-N |
SMILES canonique |
CC1=NC=C(N1C)C2CCNCC2.C(=O)(C(=O)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5-((1H-Benzo[D][1,2,3]triazol-1-YL)methyl)-3-(3-nitrophenyl)isoxazole](/img/structure/B11772030.png)

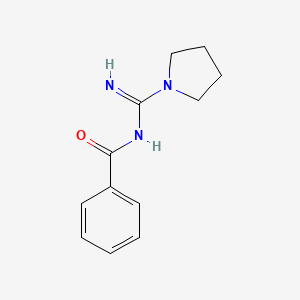
![(3-Bromophenyl)(7-nitro-2,3-dihydrobenzo[b][1,4]dioxin-6-yl)methanol](/img/structure/B11772044.png)
